![molecular formula C14H14O3 B1472152 2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol CAS No. 1374754-37-6](/img/structure/B1472152.png)
2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol” is a synthetic compound . It has a molecular formula of C13H16O3 . The average mass is 220.264 Da and the monoisotopic mass is 220.109940 Da .
Molecular Structure Analysis
The molecular structure of “2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol” consists of a naphtho[2,3-d][1,3]dioxin core with two methyl groups at the 2-position and a hydroxyl group at the 9-position .Scientific Research Applications
Synthesis and Anticancer Activity
The synthesis of 1,3-dimethyl-1,2,3-triazolium derivatives, specifically 4,9-dioxo-1,3-dimethylnaphtho[2,3-d][1,2,3]triazol-3-ium chloride, has been developed as a safer and more efficient method, starting from methylation of 1-methyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione. This new synthesis route is significant due to the compound's profound anticancer activities, notably against melanoma, colon cancer, non-small cell lung cancer, and central nervous system cancers, with low micromolar to nanomolar GI50 values (Shrestha & Chang, 2013).
Synthesis of Heterocyclic Systems
The synthesis of various 2,3-disubstituted naphtho[2,3-b][1,4]dioxins and 2-substituted furo[3,4-b]naphtho[2,3-e][1,4]dioxins has been achieved, considering their potential biological properties. These novel compounds serve as intermediates for further extended heterocyclic systems (Clavier, Khouili, Bouyssou, & Coudert, 2002).
Photopolymerization Initiators
A derivative of 2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol, specifically 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, has been synthesized and characterized for its use as a caged one-component Type II photoinitiator for free radical polymerization. This compound releases 5-benzoyl-1,3-benzodioxole upon irradiation, enabling the initiation of free radical polymerization of appropriate monomers (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
properties
IUPAC Name |
2,2-dimethyl-4H-benzo[g][1,3]benzodioxin-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(2)16-8-10-6-9-4-3-5-12(15)11(9)7-13(10)17-14/h3-7,15H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMBANHBSJMKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=C3C(=C2)C=CC=C3O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472069.png)





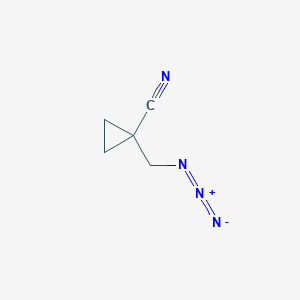

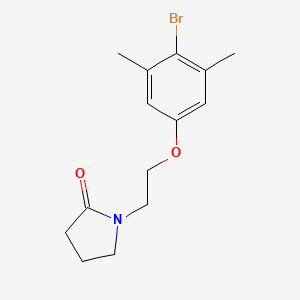
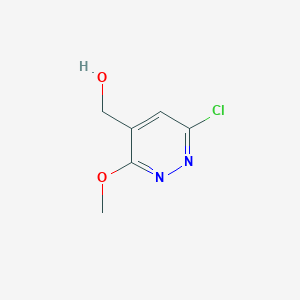

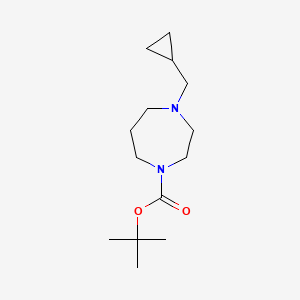
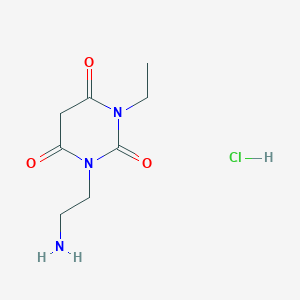
![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)